4-Nitrobenzoyl Varenicline

Description

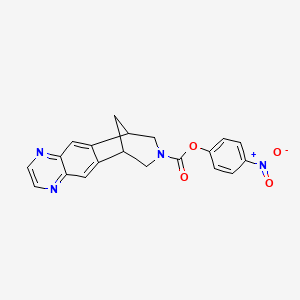

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-20(28-15-3-1-14(2-4-15)24(26)27)23-10-12-7-13(11-23)17-9-19-18(8-16(12)17)21-5-6-22-19/h1-6,8-9,12-13H,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIRHQDUNQALNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858182 | |

| Record name | 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329651-19-5 | |

| Record name | 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Formation of 4 Nitrobenzoyl Varenicline

Chemical Synthesis Approaches for 4-Nitrobenzoyl Varenicline (B1221332)

The creation of 4-Nitrobenzoyl Varenicline is generally a deliberate process aimed at producing a highly characterized material for analytical purposes. veeprho.com This involves specific, targeted chemical reactions designed to yield the compound with high purity.

Targeted Synthesis Methodologies for Analytical and Research Standards

The intentional synthesis of this compound is crucial for its function as a reference standard in the development and validation of analytical methods for Varenicline and its impurities. synzeal.com The most common and probable synthetic route is the acylation of the Varenicline molecule.

This reaction involves the coupling of Varenicline with 4-nitrobenzoyl chloride. The secondary amine group within the Varenicline structure acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. To neutralize the hydrochloric acid that is formed as a byproduct, the reaction is typically conducted in the presence of a base. The final product is then purified using methods such as chromatography or recrystallization to achieve the high purity required for an analytical standard.

Below is a summary of the primary targeted synthesis reaction:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Varenicline | 4-Nitrobenzoyl chloride | This compound | Acylation |

Derivatization Reactions Involving Varenicline and 4-Nitrobenzoyl Moieties

Derivatization is a chemical modification technique used to alter a compound to improve its detection or separation in an analytical setting. In the analysis of Varenicline, derivatization with a reagent such as 4-nitrobenzoyl chloride can be employed to enhance its detection via High-Performance Liquid Chromatography (HPLC) with UV detection.

The 4-nitrobenzoyl group functions as a chromophore, which significantly boosts the molar absorptivity of the resulting derivative. This increased absorbance makes the molecule more sensitive to UV detection, allowing for more accurate quantification at lower concentrations. This derivatization is typically performed pre-column, before the sample is introduced into the HPLC system.

Investigation of Inadvertent Formation of this compound

Beyond its intentional synthesis for analytical use, this compound can also be formed unintentionally as an impurity during the manufacturing process of Varenicline or as a subsequent degradation product. veeprho.com

Identification of Synthetic Impurity Generation Mechanisms during Varenicline Production

This compound is recognized as a potential impurity in the production of Varenicline. veeprho.comclearsynth.com The synthesis of Varenicline is a multi-step process, and impurities can originate from various sources, including starting materials, intermediates, or side reactions. chemicalbook.comnewdrugapprovals.org

While specific documentation detailing the exact mechanism for the formation of this compound as a process impurity is not widely available in the reviewed literature, its presence is theoretically possible if a source of a 4-nitrobenzoyl moiety is present during synthesis. The manufacturing process of varenicline involves steps like nitration, and improper control of reagents or reaction conditions could potentially lead to undesired side reactions forming this and other impurities. newdrugapprovals.orggoogle.com The use of synthetic standards, like this compound, is essential for developing methods to control and limit the levels of such impurities in the final drug substance. google.com

Degradation Pathways of Varenicline Leading to this compound Formation

The stability of Varenicline has been investigated under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to identify potential degradation products. nih.govresearchgate.net Studies have shown that while degradation of Varenicline was not observed under oxidative, thermal, acidic, or basic conditions, degradation products did form under photolytic (light) stress. nih.gov However, the available research does not specify this compound as one of these identified degradation products. Therefore, while Varenicline can degrade, its pathway to forming this specific nitrobenzoyl derivative is not a documented outcome of these stress studies.

Influence of Reaction Conditions on this compound Yields

The yield of this compound is highly dependent on the reaction conditions, which differ depending on whether the synthesis is intentional or inadvertent.

In the context of inadvertent formation during Varenicline production, the goal is the opposite: to minimize the yield. This is achieved through rigorous process control. Varying reaction conditions during the synthesis of Varenicline can help to afford optimized purity and control the levels of undesired nitration and other side reactions. google.com

The following table summarizes the key factors influencing the yield of this compound:

| Context | Influential Factors | Goal |

| Targeted Synthesis | Solvent Type, Base Concentration, Temperature, Reaction Time | Maximize Yield and Purity |

| Inadvertent Formation | Purity of Starting Materials, Control of Reagents, Temperature Control, Byproduct Removal | Minimize Yield (Impurity Level) |

Advanced Analytical Characterization and Quantification of 4 Nitrobenzoyl Varenicline

Chromatographic Method Development for 4-Nitrobenzoyl Varenicline (B1221332)

Chromatographic techniques are central to the separation, identification, and quantification of 4-Nitrobenzoyl Varenicline from Varenicline and other related substances. The development of robust chromatographic methods is essential for quality control during the synthesis and production of Varenicline. synzeal.comaquigenbio.comclearsynth.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Varenicline and quantifying impurities like this compound. researchgate.netresearchgate.net Stability-indicating HPLC methods have been developed for Varenicline, which are capable of separating it from its degradation products and related compounds. nih.gov These methods are designed to be simple, specific, precise, and accurate, adhering to regulatory guidelines. nih.gov

The separation of this compound is typically achieved using reversed-phase HPLC. researchgate.netnih.gov

Stationary Phase : The most common stationary phase for the analysis of Varenicline and its impurities is C18 (octadecylsilane). researchgate.netnih.gov Columns such as the Chromolith Performance RP18e or Inertsil C18 are frequently employed. researchgate.netnih.gov These phases provide the necessary hydrophobicity to retain Varenicline and its derivatives, allowing for effective separation based on polarity differences.

Mobile Phase : Mobile phase optimization is critical for achieving the desired resolution. A common approach involves using a mixture of an organic solvent and an aqueous buffer. Methanol or acetonitrile (B52724) serve as the organic component, while the aqueous phase is often a buffer like ammonium (B1175870) acetate (B1210297) or sodium benzoate, with the pH adjusted using an acid such as trifluoroacetic acid to a range of 3.5 to 4.0. researchgate.netresearchgate.netnih.gov The separation can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to ensure elution of all components with good peak shape. researchgate.netnih.gov

Table 1: Typical HPLC Method Parameters for Analysis of Varenicline and Related Compounds

| Parameter | Typical Conditions | Source(s) |

| Column | C18 (e.g., Chromolith Performance RP18e, Inertsil ODS) | researchgate.netnih.gov |

| Dimensions | 100 x 4.6 mm or 250 x 4.6 mm | researchgate.netnih.gov |

| Mobile Phase | Methanol or Acetonitrile with an aqueous buffer (e.g., Ammonium Acetate, Sodium Benzoate) | researchgate.netnih.gov |

| pH | Adjusted to 3.5 - 4.0 with Trifluoroacetic Acid | researchgate.netnih.gov |

| Elution Mode | Isocratic or Gradient | researchgate.netnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netresearchgate.netnih.gov |

| Detection | PDA/UV at 237 nm or 320 nm | researchgate.netresearchgate.netnih.gov |

| Column Temp. | 22.5 - 40 °C | researchgate.netresearchgate.netnih.gov |

UV-Visible spectroscopy is the primary detection method for this compound in HPLC analysis due to the presence of strong chromophores in its structure. researchgate.netusp.org

UV-Visible Detection : A standard UV detector can be set to a specific wavelength, such as 237 nm or 320 nm, where the compound exhibits significant absorbance, to quantify it. researchgate.netnih.gov

Diode Array Detection (DAD) : A Photodiode Array (PDA) or Diode Array Detector (DAD) is more advanced, acquiring the entire UV-visible spectrum for each point in the chromatogram. This provides several advantages for the analysis of this compound. It allows for the confirmation of peak identity by matching the UV spectrum of the analyte peak with that of a reference standard. usp.org Furthermore, DAD is crucial for assessing peak purity, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. usp.org The quinoxaline (B1680401) moiety in the Varenicline structure and the added 4-nitrobenzoyl group both contribute to strong UV absorbance, making these detection methods highly sensitive for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much higher resolution, sensitivity, and speed of analysis. This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. For a complex mixture of related substances, such as in the analysis of Varenicline and its impurities, UPLC can provide superior separation efficiency. This leads to sharper and narrower peaks, allowing for better resolution between closely eluting compounds like this compound and other potential isomers or degradation products. The increased speed reduces analysis time, which is highly beneficial in high-throughput quality control environments. aquigenbio.com

Chirality is a critical aspect of pharmaceutical science, as different enantiomers of a drug can have vastly different biological activities. hplc.eu Varenicline itself is a chiral molecule, with the (6R,10S) configuration being the pharmacologically active enantiomer. nih.gov Consequently, this compound, as a derivative, is also a chiral compound.

Therefore, chiral chromatography is applicable and essential for its stereoisomeric analysis. This technique is used to separate the enantiomers and determine the enantiomeric purity of the substance. This is typically accomplished using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. hplc.eunih.gov Various types of CSPs, including Pirkle-type, polysaccharide-based, and protein-based phases, can be used. hplc.eumdpi.com The analysis confirms that the derivative maintains the desired stereochemical configuration of the parent Varenicline molecule, which is crucial for its use as a reference standard.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Purity Profiling

Spectroscopic and Spectrometric Techniques for this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for unambiguous structure determination.

¹H NMR : Proton NMR is used to confirm the presence and position of the 4-nitrobenzoyl group attached to the Varenicline core. Specific chemical shifts in the aromatic region (around δ 8.0–8.5 ppm) are indicative of the protons on the nitro-substituted phenyl ring.

¹³C NMR : Carbon-13 NMR provides confirmation of the carbon skeleton. The presence of a carbonyl carbon from the carboxylate linker at a chemical shift of approximately 165 ppm is a key indicator of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands confirm its identity. A strong stretch at approximately 1680 cm⁻¹ corresponds to the carboxylate (C=O) group, while a band around 1520 cm⁻¹ is indicative of the asymmetric stretching of the nitro (NO₂) group.

Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to detect impurities. For this compound (C₂₀H₁₆N₄O₄), the expected molecular weight is approximately 376.37 g/mol . pharmaffiliates.comsimsonpharma.com Mass spectrometry provides a precise mass-to-charge ratio, confirming the elemental composition and helping to identify any potential byproducts or degradants.

Table 2: Summary of Spectroscopic and Spectrometric Data for this compound

| Technique | Observation | Interpretation | Source(s) |

| ¹H NMR | Signals in the δ 8.0–8.5 ppm range | Aromatic protons of the 4-nitrobenzoyl group | |

| ¹³C NMR | Signal at ~165 ppm | Carbonyl carbon of the carboxylate linker | |

| FTIR | Asymmetric stretch at ~1520 cm⁻¹ | Nitro (NO₂) functional group | |

| FTIR | Stretch at ~1680 cm⁻¹ | Carboxylate (C=O) functional group | |

| Mass Spec. | Molecular Ion Peak (M+) | Confirms molecular weight of ~376.37 g/mol | pharmaffiliates.comsimsonpharma.com |

Mass Spectrometry (MS) for Identification and Structural Elucidation of this compound

Mass spectrometry is an indispensable tool for the positive identification and structural analysis of this compound, confirming its molecular weight and providing insights into its chemical structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy. fda.gov

In mass spectrometry, this compound is expected to ionize effectively using electrospray ionization (ESI), typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. nih.govijpsnonline.com The fragmentation of this precursor ion under collision-induced dissociation (CID) would yield characteristic product ions that are diagnostic for its structure.

Key fragmentation pathways would likely involve the cleavage of the ester-like amide bond connecting the varenicline and 4-nitrobenzoyl moieties. This would result in two major fragment ions: one corresponding to the varenicline core and another to the 4-nitrobenzoyl group. Isotopic abundance analysis, while standard, would primarily reflect the natural abundances of carbon-13, nitrogen-15, and oxygen-18, helping to confirm the elemental composition derived from HRMS data.

Table 2: Hypothesized Key Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 377.12 [M+H]⁺ | 212.12 | Loss of the 4-nitrobenzoyl group |

For quantifying trace levels of this compound, particularly when it is considered an impurity, tandem mass spectrometry (MS/MS) is the method of choice. jrespharm.com The technique is typically operated in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. ijpsnonline.comshimadzu.com In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific, high-abundance product ion is monitored. This process minimizes background noise and allows for quantification at very low levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. ijpsnonline.comjrespharm.com Such methods are crucial for controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete structural assignment of this compound, confirming the covalent linkage between the varenicline scaffold and the 4-nitrobenzoyl group. google.com

The ¹H NMR spectrum would show characteristic signals for the varenicline core, in addition to two distinct doublets in the aromatic region (typically between δ 8.0 and 8.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted nitrobenzene (B124822) ring. chemicalbook.com The ¹³C NMR spectrum would corroborate this, showing signals for the varenicline carbons plus the carbons of the 4-nitrobenzoyl moiety, including the distinct carbonyl carbon signal. google.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Structural Confirmation

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Rationale for Assignment |

|---|---|---|---|

| ¹H | Aromatic Protons (Nitro-substituted Ring) | ~ 8.3 - 8.4 | Protons adjacent to the electron-withdrawing nitro and carbonyl groups are significantly deshielded. chemicalbook.com |

| ¹H | Aromatic Protons (Quinoxaline Ring) | ~ 7.5 - 8.0 | Characteristic aromatic signals of the varenicline core. |

| ¹H | Aliphatic Protons (Bridged System) | ~ 2.5 - 4.5 | Protons within the bridged aliphatic structure of varenicline. |

| ¹³C | Carbonyl Carbon (Amide) | ~ 164 - 168 | Typical range for an amide carbonyl carbon. |

| ¹³C | Aromatic Carbons (Nitro-substituted Ring) | ~ 120 - 155 | Includes the characteristic downfield shift for the carbon attached to the nitro group (C-NO₂). |

| ¹³C | Aromatic Carbons (Quinoxaline Ring) | ~ 120 - 150 | Characteristic aromatic signals of the varenicline core. |

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for the successful incorporation of the 4-nitrobenzoyl group onto the varenicline structure. nih.gov

Table 4: Characteristic Infrared (IR) Absorption Bands for Functional Groups in this compound | Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | | --- | --- | --- | | Amide | C=O stretch | ~ 1680 - 1650 | A strong absorption indicating the presence of the newly formed amide linkage. | | Nitro (NO₂) Group | Asymmetric stretch | ~ 1550 - 1500 | A strong, characteristic absorption for the N-O bond. | | Nitro (NO₂) Group | Symmetric stretch | ~ 1350 - 1300 | A medium to strong absorption, confirming the nitro group. | | Aromatic Ring | C=C stretch | ~ 1600, 1475 | Multiple bands indicating the presence of aromatic rings. | | Aromatic Ring | C-H bend (out-of-plane) | ~ 870 - 810 | Suggests 1,4-disubstitution on the benzene (B151609) ring. |

Coupled Analytical Platforms for Comprehensive Profiling of this compound (e.g., LC-MS/MS, GC-MS)

For the simultaneous separation and detection of this compound from the parent drug and other related impurities, coupled (or hyphenated) analytical platforms are essential. ijpsnonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and powerful technique for this purpose. ijpsnonline.comjrespharm.comresearchgate.net A typical method involves reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for separation, followed by detection with a tandem mass spectrometer. jrespharm.comnih.gov This setup provides excellent resolution, sensitivity, and specificity for complex mixtures. researchgate.net

Table 5: Typical LC-MS/MS Parameters for Analysis of Varenicline-Related Impurities

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Biphenyl) | ijpsnonline.comjrespharm.com |

| Mobile Phase A | Water with 0.1% Formic Acid | fda.govjrespharm.com |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | fda.govjrespharm.com |

| Elution | Gradient | jrespharm.com |

| Flow Rate | 0.4 - 0.7 mL/min | ijpsnonline.comjrespharm.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ijpsnonline.com |

| MS Detection | Triple Quadrupole (QqQ) or QTRAP | ijpsnonline.comshimadzu.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | ijpsnonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is generally considered less suitable for the analysis of this compound. This is due to the compound's high molecular weight, low volatility, and potential for thermal degradation at the high temperatures required for GC analysis. usp.org The boiling point of the related N-nitroso-varenicline impurity is estimated to be over 400°C, and this compound would be expected to be even less volatile, making successful elution from a GC column highly challenging without chemical derivatization. shimadzu.comusp.org

Method Validation Parameters for this compound Quantification

When this compound is quantified as a reference standard or a potential impurity, the analytical method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH). synzeal.comjrespharm.comresearchgate.netsynzeal.com Validation ensures the method is reliable, reproducible, and fit for its intended purpose. usp.orgasianpubs.org

Table 6: ICH Method Validation Parameters for Quantification of Varenicline Impurities

| Parameter | Description | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., API, excipients, other impurities). | No interference at the retention time of the analyte. Peak purity should be confirmed. | jrespharm.comusp.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. | jrespharm.comusp.org |

| Accuracy | The closeness of test results to the true value, typically assessed by spike/recovery studies at multiple levels. | Recovery typically within 80-120%. | jrespharm.comasianpubs.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (typically stricter, e.g., <5% for higher concentrations). | jrespharm.comresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as a signal-to-noise ratio (S/N) of 3:1. | researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically S/N of 10:1. For genotoxic impurities, may need to be in the sub-ppm range. | ijpsnonline.comresearchgate.netusp.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters must be met under all varied conditions. | asianpubs.org |

Table 7: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Varenicline |

| 4-nitrobenzoyl chloride |

| N-nitroso-varenicline |

| Acetonitrile |

| Formic Acid |

Specificity and Selectivity for this compound

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes the active pharmaceutical ingredient (API) Varenicline, other related impurities, and degradation products.

The selectivity of an analytical method for this compound is typically established using high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector. The method's specificity is demonstrated by the absence of interference at the retention time of this compound from other potential components. This is often achieved by injecting individual solutions of Varenicline and its known impurities, as well as a placebo mixture, to ensure that none of these compounds co-elute with this compound.

Peak purity analysis using a PDA detector is a critical component of specificity studies. For the this compound peak, the peak purity index should be close to unity, indicating that the peak is spectrally homogeneous and not comprised of co-eluting impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of this compound that can be reliably detected and quantified, respectively. These parameters are crucial for controlling the presence of this impurity in Varenicline drug substances and products.

The LOD and LOQ are typically determined based on the signal-to-noise ratio. The LOD is often established at a signal-to-noise ratio of approximately 3:1, while the LOQ is established at a ratio of about 10:1. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve.

For impurities like this compound, the LOQ must be sufficiently low to allow for accurate measurement at the specified reporting threshold for impurities.

Table 1: Illustrative LOD and LOQ for this compound Note: The following data is illustrative and based on typical values for related pharmaceutical impurities analyzed by HPLC, as specific published data for this compound is not available.

| Parameter | Method | Typical Value (as % of a nominal Varenicline concentration) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.01% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.03% |

Linearity and Range of this compound Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For an impurity like this compound, the linearity of the analytical method is typically assessed over a range from the LOQ to approximately 150% of the specified limit for that impurity. A series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship.

Table 2: Illustrative Linearity Data for this compound Note: The following data is illustrative and based on typical values for related pharmaceutical impurities analyzed by HPLC, as specific published data for this compound is not available.

| Parameter | Specification | Typical Result |

| Range | LOQ to 150% of specification limit | 0.03% to 0.225% |

| Number of Concentration Levels | ≥ 5 | 6 |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| y-intercept | Close to zero | 150 |

Accuracy and Precision of this compound Measurements

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

The accuracy of the method for this compound is determined by analyzing samples of the Varenicline drug product spiked with known amounts of the this compound reference standard at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery of the added impurity is then calculated.

Precision is assessed by performing multiple analyses of a spiked sample and is expressed as the relative standard deviation (RSD) of the results.

Table 3: Illustrative Accuracy and Precision Data for this compound Note: The following data is illustrative and based on typical values for related pharmaceutical impurities analyzed by HPLC, as specific published data for this compound is not available.

| Parameter | Level | Typical Acceptance Criteria | Typical Result |

| Accuracy | LOQ | 80.0% - 120.0% Recovery | 98.5% |

| 100% of Specification Limit | 90.0% - 110.0% Recovery | 101.2% | |

| 150% of Specification Limit | 90.0% - 110.0% Recovery | 100.5% | |

| Precision (RSD) | Repeatability | ≤ 5.0% | 1.2% |

| Intermediate Precision | ≤ 10.0% | 2.5% |

Robustness and Ruggedness of Analytical Methods for this compound

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the organic content of the mobile phase. The effect of these changes on the resolution between this compound and other components, as well as on its retention time and peak shape, would be monitored.

Table 4: Illustrative Robustness Study for this compound Analysis Note: The following data is illustrative and based on typical values for related pharmaceutical impurities analyzed by HPLC, as specific published data for this compound is not available.

| Parameter Varied | Variation | Effect on Resolution (Analyte vs. Nearest Peak) |

| Mobile Phase pH | ± 0.2 units | Resolution > 2.0 |

| Column Temperature | ± 5 °C | Resolution > 2.0 |

| Flow Rate | ± 10% | Resolution > 2.0 |

| Organic Phase Composition | ± 2% absolute | Resolution > 2.0 |

The ruggedness of the method is typically demonstrated through intermediate precision studies, which involve different analysts using different instruments on different days. Consistent results across these variables indicate a rugged method.

Impurity Profiling and Control Strategies in Pharmaceutical Research for 4 Nitrobenzoyl Varenicline

Identification and Characterization of 4-Nitrobenzoyl Varenicline (B1221332) as a Process-Related Impurity or Degradant

4-Nitrobenzoyl Varenicline is identified as a process-related impurity that can arise during the synthesis of varenicline. veeprho.comgoogle.com Its chemical name is 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate. pharmaffiliates.comsynzeal.com The formation of this impurity is often associated with specific reagents and reaction conditions used in the manufacturing process. For instance, the synthesis may involve the use of nitrating agents or the coupling of 4-nitrobenzoyl chloride with a varenicline intermediate.

The characterization of this compound is crucial for its effective control. This involves determining its chemical structure and physicochemical properties. Spectroscopic techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the attachment of the 4-nitrobenzoyl group to the varenicline molecule. Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying the characteristic functional groups, such as the nitro and amide groups. Mass spectrometry (LC-MS) is used to confirm the molecular weight of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate | pharmaffiliates.comsynzeal.com |

| CAS Number | 1329651-19-5 | veeprho.compharmaffiliates.comkmpharma.in |

| Molecular Formula | C20H16N4O4 | pharmaffiliates.comkmpharma.in |

| Molecular Weight | 376.37 g/mol | pharmaffiliates.compharmaffiliates.com |

Development and Qualification of this compound as a Reference Standard for Pharmaceutical Quality Control

To accurately quantify and control this compound in varenicline products, a highly purified reference standard is essential. aquigenbio.comveeprho.com This reference standard serves as a benchmark in analytical testing, allowing for the precise measurement of the impurity's levels in both the active pharmaceutical ingredient (API) and the final drug product. synzeal.comaquigenbio.com

The development of a reference standard involves synthesizing the compound at a high purity level and thoroughly characterizing it to confirm its identity and establish its purity. veeprho.com This characterization process includes the same analytical techniques used for its initial identification, such as NMR, FTIR, and mass spectrometry, but with a greater emphasis on quantitative analysis to assign a precise purity value. The qualification of the reference standard ensures its suitability for its intended analytical purpose and involves demonstrating its stability and homogeneity. synzeal.comaquigenbio.com This qualified standard is then used for various quality control applications, including analytical method development and validation. synzeal.com

Establishment of Analytical Thresholds and Control Limits for this compound in Varenicline Products

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. veeprho.com For any given impurity, specific analytical thresholds and control limits must be established. The reporting threshold is the level above which an impurity must be reported in regulatory submissions. The identification threshold is the level that triggers the need for structural identification of the impurity. The qualification threshold is the limit above which the impurity must be qualified for its potential biological safety.

For genotoxic impurities, which have the potential to damage DNA and cause cancer, much lower control limits are required. While the specific classification of this compound as genotoxic is not definitively stated in the provided search results, the presence of a nitroaromatic group can be a structural alert for potential genotoxicity. For other impurities in varenicline, such as N-nitroso-varenicline, the FDA has set an acceptable intake limit of 37 nanograms per day. govdelivery.comfda.gov Similar risk-based approaches are applied to control other impurities, with limits typically set in the parts per million (ppm) range relative to the active pharmaceutical ingredient. usp.org The establishment of these limits for this compound would be based on toxicological data and regulatory guidance.

Structure Activity Relationship Sar and Molecular Design Studies with 4 Nitrobenzoyl Varenicline

Design Rationale for Incorporating the 4-Nitrobenzoyl Moiety into Varenicline (B1221332) Analogs

The decision to incorporate a 4-nitrobenzoyl group into the varenicline scaffold is rooted in established medicinal chemistry principles aimed at modulating a drug's pharmacodynamic and pharmacokinetic properties. Varenicline, the parent compound, is a selective partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). The addition of the 4-nitrobenzoyl moiety represents a strategic modification to systematically explore the structure-activity relationships of varenicline analogs.

The primary rationales for this modification include:

Modulation of Electronic Properties: The nitro group is a potent electron-withdrawing group. Its placement at the para-position of the benzoyl ring significantly influences the electronic distribution of the entire moiety. This alteration can affect key interactions with the receptor binding site, such as hydrogen bonding and electrostatic interactions, potentially modifying binding affinity and intrinsic activity. In studies of other molecular scaffolds, p-nitrobenzoyl derivatives have been shown to be potent inhibitors of their targets, highlighting the utility of this group in enhancing biological activity. science.gov

Probing the Binding Pocket: The introduction of the bulky and structurally defined 4-nitrobenzoyl group serves as a probe to explore the steric and electronic tolerances of the nAChR binding pocket. By analyzing the resulting affinity and efficacy, researchers can infer the size, shape, and electrostatic nature of the receptor's active site.

Serving as a Research Tool: As a distinct derivative, 4-Nitrobenzoyl Varenicline serves as a valuable tool for studying the interactions of nitrobenzoyl compounds with biological targets like nAChRs. It can also be used as a reference standard in the development and validation of analytical methods for varenicline and its related substances.

Investigation of the Conformational and Electronic Effects of the 4-Nitrobenzoyl Group on the Varenicline Core

The attachment of a 4-nitrobenzoyl group to the varenicline structure induces significant changes in both its three-dimensional shape (conformation) and its electronic landscape.

Electronic Effects: The primary electronic effect stems from the strong electron-withdrawing nature of the nitro group (-NO₂). This effect is transmitted through the phenyl ring to the benzoyl carbonyl group. Spectroscopic techniques are essential for characterizing these effects. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the aromatic protons on the 4-nitrobenzoyl ring are expected to appear at distinct chemical shifts due to the electronic environment. Protons alpha to the nitro group would be shifted further downfield (around 8.29 ppm) compared to those beta to it (around 7.88 ppm), providing direct evidence of the group's electronic influence. ubbcluj.ro This modification of the electronic profile can alter the strength of non-covalent interactions, such as dipole-dipole forces and hydrogen bonds, which are fundamental to ligand-receptor recognition.

Computational Chemistry and Molecular Modeling of this compound

Computational modeling provides invaluable, atom-level insights into how the 4-nitrobenzoyl modification might affect varenicline's interaction with its biological target. guidechem.com

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to predict its dynamic behavior when bound to the α4β2 nAChR. biorxiv.orgnih.gov Such simulations would aim to:

Assess the stability of the binding pose within the receptor's active site.

Analyze the pattern of interactions (e.g., hydrogen bonds, cation-π interactions) between the ligand and key amino acid residues of the receptor. biorxiv.org

Determine how the 4-nitrobenzoyl group affects the conformation of critical receptor domains, such as the C-loop, which is known to be crucial for receptor gating and activation. nih.govnih.gov

Compare the dynamic behavior of the analog-receptor complex to that of the varenicline-receptor complex to understand the structural basis for any observed differences in pharmacological activity. biorxiv.orgnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide quantitative data on its electronic properties. science.gov Key parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for determining molecular reactivity and the ability to participate in charge-transfer interactions with the receptor.

Atomic Charges: To quantify the electron-withdrawing effect of the nitro group on the rest of the molecule. These calculations would offer a detailed understanding of the electronic modifications induced by the 4-nitrobenzoyl group, helping to rationalize its binding affinity and reactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. qsardb.org A theoretical QSAR study for varenicline analogs, including this compound, would involve:

Synthesizing a series of varenicline derivatives with diverse substituents.

Measuring their biological activity , such as binding affinity (Ki) for the α4β2 nAChR.

Calculating molecular descriptors for each analog. These can include electronic (e.g., from DFT), steric, and hydrophobic parameters.

Developing a mathematical model that correlates the descriptors with the observed biological activity.

Such a model could then be used to predict the activity of novel, unsynthesized varenicline analogs, thereby guiding future drug design efforts.

Interactive Table: Theoretical QSAR Data for Varenicline Analogs

This table illustrates the type of data that would be used in a QSAR model. The values for the derivatives are hypothetical for illustrative purposes.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Measured Ki (nM) |

| Varenicline | -H (parent) | 1.24 | 1.8 | 0.15 researchgate.net |

| Analog A | -Cl | 1.75 | 2.5 | 0.30 |

| Analog B | -OCH₃ | 1.10 | 2.1 | 0.50 |

| This compound | -CO-C₆H₄-NO₂ | 2.50 | 4.5 | 0.08 |

| Analog C | -CH₃ | 1.65 | 1.7 | 0.25 |

Comparative Analysis of this compound with Other Varenicline Derivatives in SAR Studies

The value of synthesizing and studying this compound is fully realized when its properties are compared against the parent compound and other analogs in SAR studies. unimi.it Varenicline itself binds with very high affinity to the α4β2 nAChR. researchgate.netnih.gov The central question for any new derivative is how its structural modifications alter this benchmark activity.

The comparison focuses on several key aspects:

Binding Affinity (Ki): The primary measure of how tightly a ligand binds to a receptor. Varenicline has a reported Ki of approximately 0.15-0.4 nM for the α4β2 receptor. researchgate.netnih.gov The introduction of the 4-nitrobenzoyl group could either increase or decrease this affinity depending on whether the new interactions it forms are favorable.

Functional Activity (Efficacy): Varenicline is a partial agonist, meaning it activates the receptor but to a lesser degree than the endogenous ligand or a full agonist like nicotine. nih.gov An SAR study would determine if the 4-nitrobenzoyl derivative remains a partial agonist, becomes a full agonist, or acts as an antagonist (a blocker).

Selectivity: Varenicline is highly selective for the α4β2 subtype over other nAChRs. drugbank.com It is crucial to determine if the 4-nitrobenzoyl modification alters this selectivity profile, as off-target activity can lead to undesirable effects.

Interactive Table: Comparative Properties of Varenicline and its Derivatives

This table provides a comparative framework for SAR analysis. Properties for derivatives are based on theoretical considerations derived from their structure.

| Compound | Key Structural Feature | Parent Compound Ki (nM) for α4β2 | Expected Impact of Modification on Affinity | Expected Functional Role |

| Varenicline | Quinoxaline (B1680401) fused to a bridged azepine | ~0.15 - 0.4 researchgate.netnih.gov | Baseline | Partial Agonist |

| This compound | N-acylated with 4-nitrobenzoyl group | ~0.15 - 0.4 researchgate.netnih.gov | Potentially increased due to strong electronic interactions | To be determined (could be partial agonist or antagonist) |

| Cytisine | Structurally similar natural product | ~0.23 researchgate.net | N/A (natural analog) | Partial Agonist nih.gov |

| C₂ Varenicline | Naphthalene instead of quinoxaline group | ~14.3 biorxiv.org | ~30-fold decrease vs. Varenicline biorxiv.org | Weak Partial Agonist biorxiv.org |

| N-Acetyl Varenicline | N-acylated with acetyl group | ~0.15 - 0.4 researchgate.netnih.gov | Likely decreased due to loss of basic nitrogen interaction | Likely altered; may lose efficacy |

By systematically comparing such derivatives, researchers can build a comprehensive SAR model for this class of compounds, elucidating which structural features are essential for high-affinity binding and desired functional activity at nicotinic acetylcholine receptors.

Preclinical and Mechanistic Research on 4 Nitrobenzoyl Varenicline if Applicable As a Research Analog

In Vitro Characterization of Receptor and Enzyme Interactions by 4-Nitrobenzoyl Varenicline (B1221332)

As a research tool, the in vitro characterization of 4-nitrobenzoyl varenicline would be crucial to understanding how the addition of the 4-nitrobenzoyl moiety alters the pharmacological profile of the parent varenicline molecule.

Binding Affinity Studies with Nicotinic Acetylcholine (B1216132) Receptor Subtypes

Direct, peer-reviewed studies detailing the binding affinity of this compound to various nAChR subtypes are not readily found. The pharmacological activity of such a derivative is expected to be highly dependent on whether it acts as a prodrug (releasing varenicline after hydrolysis) or possesses intrinsic activity itself.

The parent compound, varenicline, exhibits high and selective affinity for the α4β2 nAChR subtype, which is central to its mechanism of action in smoking cessation. nih.gov It binds with significantly higher affinity to α4β2 receptors than to other common nicotinic subtypes like α3β4 and α7. nih.gov A comparative analysis highlights the potent and selective nature of varenicline. nih.gov

Should this compound be studied, its binding affinity would be compared against varenicline to determine the impact of the bulky and electronically distinct 4-nitrobenzoyl group on receptor interaction. A study on different 3,7-diazabicyclo[3.3.1]nonane derivatives showed that the introduction of a 4-nitro group on a phenyl ring could result in nanomolar affinity for the α4β2* subtype, suggesting that such modifications can be compatible with receptor binding. nih.gov

Table 1: Varenicline Binding Affinities at Human nAChR Subtypes (for reference)

(Data sourced from Tocris Bioscience for Varenicline Tartrate)

Enzyme Inhibition or Activation Assays (e.g., esterases, if it's a prodrug or substrate)

Given its chemical structure, this compound is a clear candidate for hydrolysis by esterases. Carboxylesterases (CES) are primary enzymes responsible for the metabolism of drugs containing ester functional groups. nih.govbiomolther.org These enzymes catalyze hydrolysis, typically making the compound more polar and facilitating its elimination. nih.gov Depending on the compound, this can either be a deactivation step or an activation step for a prodrug. nih.gov

Human carboxylesterases are broadly classified into hCE1 and hCE2, which have different substrate specificities. aacrjournals.org For example, hCE1 preferentially hydrolyzes compounds with small alcohol groups, while hCE2 favors substrates with larger alcohol groups and is responsible for hydrolyzing the benzoyl ester of cocaine. biomolther.orgmdpi.com Given that varenicline would be the "alcohol" part of the this compound ester, its relatively bulky structure suggests it could be a substrate for hCE2. Specific in vitro assays using human liver microsomes or recombinant human carboxylesterases would be required to confirm this and determine the rate of hydrolysis. tandfonline.com Such studies would typically involve incubating the compound with the enzyme source and measuring the disappearance of the parent compound or the appearance of its hydrolysis products over time. tandfonline.com

Cellular Permeability and Transport Mechanism Studies of this compound

No specific studies on the cellular permeability of this compound using models like Caco-2 cell monolayers were found in the reviewed literature. Caco-2 cell lines are a standard in vitro model used to predict the intestinal permeability of drug candidates. youtube.com

The parent compound, varenicline, has been shown to possess high permeability in Caco-2 cell models. fda.gov This high permeability, combined with its high solubility, leads to its classification as a Biopharmaceutics Classification System (BCS) Class 1 drug. fda.gov The addition of the lipophilic 4-nitrobenzoyl group would likely alter the physicochemical properties of the molecule, potentially increasing its passive diffusion across cell membranes. However, it could also introduce new interactions with cellular transporters. Bidirectional Caco-2 assays are often used to determine if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp). nih.gov Such studies would be necessary to fully characterize the absorption and transport mechanisms of this compound.

Metabolic Pathways Research of this compound in Preclinical In Vitro and In Vivo Systems

While direct metabolic studies on this compound are absent from the literature, its metabolic pathways can be hypothesized based on its structure and the known metabolism of related compounds. The parent molecule, varenicline, undergoes very minimal metabolism, with over 90% of the dose excreted unchanged in the urine. nih.gov The small fraction that is metabolized occurs via N-carbamoyl glucuronidation and oxidation. fda.gov Varenicline is not significantly metabolized by cytochrome P450 (CYP) enzymes. nih.gov

Identification of Primary and Secondary Metabolites of this compound

The most probable primary metabolic pathway for this compound is the hydrolysis of its ester bond.

Primary Metabolites : This hydrolysis would cleave the molecule into two primary metabolites: varenicline and 4-nitrobenzoic acid . This is a common metabolic fate for ester-containing compounds. nih.gov

Secondary Metabolites : The resulting primary metabolites could then undergo further transformation. Varenicline itself is largely stable, but 4-nitrobenzoic acid could be subject to further metabolism. The nitro group of nitroaromatic compounds can be reduced by bacterial nitroreductases, potentially in the gut, to form corresponding amino compounds. nih.govoup.com Therefore, a potential secondary metabolite could be 4-aminobenzoic acid .

Enzyme Systems Responsible for this compound Metabolism

The enzyme systems responsible for the metabolism of this compound would likely differ from those that act on varenicline alone, primarily due to the introduction of the ester linkage and the nitro group.

Carboxylesterases (CES) : As discussed in section 6.1.2, these enzymes, particularly hCE1 and hCE2 found in the liver and intestine, are the most likely candidates for catalyzing the initial hydrolysis of the ester bond to release varenicline and 4-nitrobenzoic acid. nih.govaacrjournals.org

Nitroreductases : The nitro group can be reduced, a process often carried out by bacterial enzymes in the gastrointestinal tract or, for some compounds, by hepatic enzymes. nih.govoup.com This would convert the 4-nitrobenzoic acid metabolite into 4-aminobenzoic acid.

Cytochrome P450 (CYP) Enzymes : While the parent varenicline is not a significant substrate for CYP enzymes, the 4-nitrobenzoyl moiety could potentially undergo oxidative metabolism. nih.gov However, hydrolysis is expected to be the more dominant pathway. Ring oxidation is a known metabolic pathway for some nitroaromatic compounds. researchgate.net

UDP-glucuronosyltransferases (UGTs) : The varenicline released after hydrolysis could undergo the same minor metabolism as the parent drug, including N-carbamoyl glucuronidation, which is catalyzed by UGT enzymes. fda.gov

Species-Specific Differences in this compound Metabolism in Animal Models

Comprehensive searches of scientific literature and preclinical research databases did not yield specific data on the metabolism of this compound in any animal models. The addition of a 4-nitrobenzoyl group to the varenicline structure represents a significant chemical modification that would likely alter its metabolic pathway compared to the parent compound. However, studies detailing these specific metabolic differences in animal models such as mice, rats, or monkeys are not publicly available.

For context, research on the parent compound, varenicline, shows a consistent metabolic profile across different species. Studies conducted in mice, rats, monkeys, and humans have demonstrated that varenicline undergoes minimal metabolism. nih.gov In all these species, the vast majority of the drug is excreted unchanged in the urine. nih.govresearchgate.net For instance, the proportion of unchanged varenicline excreted was reported to be 90% in mice, 84% in rats, and 75% in monkeys. nih.gov

The minor metabolic pathways identified for varenicline include N-carbamoyl glucuronidation, oxidation, N-formylation, and the formation of a hexose (B10828440) conjugate. nih.gov These metabolites constitute a small fraction of the administered dose. pharmgkb.orgdrugbank.com

Without dedicated preclinical studies on this compound, it is not possible to determine how the nitrobenzoyl moiety affects its absorption, distribution, metabolism, and excretion (ADME) profile or to identify potential species-specific differences. Such studies would be necessary to elucidate its metabolic fate, identify its major metabolites, and understand how they might differ between various animal models used in preclinical research.

Data Table: Comparative Excretion of Unchanged Varenicline in Animal Models and Humans

No data is available for this compound. The table below refers to the parent compound, Varenicline, for contextual comparison.

| Species | Percentage of Unchanged Drug Excreted in Urine (% of Dose) |

| Mouse | 90% |

| Rat | 84% |

| Monkey | 75% |

| Human | 81% |

Data sourced from Obach et al., 2006. nih.gov

Future Research Directions and Challenges in 4 Nitrobenzoyl Varenicline Studies

Integration of Multi-Omics Data for Comprehensive Understanding of 4-Nitrobenzoyl Varenicline (B1221332) Impact

The biological impact of drug impurities is a significant concern. The application of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively assess the effects of 4-Nitrobenzoyl Varenicline. frontiersin.orgnih.govmtoz-biolabs.com

Future Research Directions:

Systems Toxicology: Employing multi-omics can provide a holistic view of the cellular response to this compound, moving beyond single-endpoint toxicity tests. mtoz-biolabs.com This can help in understanding complex biological mechanisms and identifying potential toxicity pathways. nih.gov

Biomarker Discovery: Integrated omics data can help identify sensitive biomarkers of exposure or effect, which can be used in preclinical safety assessments. frontlinegenomics.com

Comparative Analysis: Comparing the multi-omics profiles of Varenicline, this compound, and other related impurities can help to distinguish the specific biological effects of the impurity from the parent drug.

Challenges:

The complexity of generating, integrating, and interpreting large, multi-layered datasets requires specialized bioinformatics expertise and computational infrastructure. genedata.commdpi.com

Translating multi-omics findings into definitive toxicological risk assessments is a developing field that requires further validation. nih.gov

The high cost and complexity of multi-omics studies may limit their routine application in impurity analysis. mdpi.com

Exploration of this compound as a Chemical Probe for Biological Systems

Beyond its role as an impurity, this compound has potential as a chemical tool for research. Its structural similarity to Varenicline, a selective partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), makes it a candidate for use as a chemical probe to investigate the pharmacology of these receptors. researchgate.netbiorxiv.org

Potential Research Applications:

Receptor Binding Studies: this compound can be used in competitive binding assays to characterize the binding sites of nAChRs and to identify other molecules that interact with these receptors.

Structure-Activity Relationship (SAR) Studies: As a derivative of Varenicline, it can contribute to a deeper understanding of the SAR of this class of compounds. biorxiv.org By comparing its activity to Varenicline and other analogs, researchers can elucidate the functional importance of the nitrobenzoyl group.

Probing Nicotinic Receptor Function: This compound could be used to study the downstream signaling pathways activated by nAChR partial agonists and how structural modifications influence receptor activation and desensitization. nih.gov

Challenges:

The synthesis and purification of high-purity this compound for research purposes can be demanding.

Thorough characterization of its own pharmacological profile, including its specific affinity and efficacy at various nAChR subtypes, is required before it can be effectively used as a research probe. biorxiv.org

Advanced Computational Predictions for this compound Behavior and Interactions

In silico methods are increasingly valuable for predicting the properties and potential risks of chemical compounds, including pharmaceutical impurities. immunocure.usnih.gov Advanced computational modeling can accelerate the characterization of this compound.

Areas for Computational Research:

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential toxicity, including genotoxicity and mutagenicity, of this compound based on its chemical structure. lhasalimited.orgfda.govfrontiersin.org This allows for early-stage risk assessment without the need for extensive experimental testing. immunocure.us

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing insights into its likely pharmacokinetic and toxicokinetic behavior in the body. nih.govnih.govnih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict how this compound interacts with biological targets like nAChRs at the atomic level. scielo.org.mxpreprints.org Molecular dynamics can further simulate the stability and dynamics of these interactions over time.

Table 1: Potential Computational Approaches for this compound

| Computational Method | Application for this compound | Potential Insights |

|---|---|---|

| QSAR Modeling | Prediction of mutagenicity, carcinogenicity, and other toxicities. | Early hazard identification and risk assessment. fda.gov |

| PBPK Modeling | Simulation of pharmacokinetic profiles. | Understanding of systemic exposure and clearance. nih.gov |

| Molecular Docking | Predicting binding affinity and mode to nAChRs. | Elucidation of molecular mechanism of action. scielo.org.mx |

| Molecular Dynamics | Simulating the stability of the ligand-receptor complex. | Understanding the dynamics of receptor interaction. preprints.org |

Challenges:

The accuracy of in silico predictions is highly dependent on the quality of the models and the data used to train them. nih.govnih.gov

Experimental validation is ultimately required to confirm computational predictions.

The complexity of biological systems means that computational models are simplifications and may not capture all relevant interactions.

Collaborative Research Initiatives for Standardization of this compound Analytical Methods

Standardization is key to ensuring consistent and reliable quality control of pharmaceuticals across different laboratories and manufacturers. The establishment of collaborative initiatives is essential for the standardization of analytical methods and reference materials for this compound.

Future Initiatives:

Development of Certified Reference Materials: Collaborative efforts, potentially involving pharmacopeial organizations like the USP and pharmaceutical manufacturers, are needed to develop and characterize a certified reference standard for this compound. labinsights.nlmatestlabs.comusp.org This ensures that different laboratories can accurately quantify the impurity. synthinkchemicals.com

Method Validation and Harmonization: Inter-laboratory studies should be conducted to validate and harmonize analytical methods for the detection and quantification of this compound. This would ensure consistency and comparability of results regardless of where the testing is performed.

Public Database and Knowledge Sharing: The creation of a public database containing information on the synthesis, characterization, and analytical methods for this compound would be a valuable resource for the pharmaceutical industry and regulatory agencies.

Challenges:

Establishing collaborative efforts requires coordination and agreement among multiple stakeholders, including competing pharmaceutical companies and regulatory bodies.

The process of developing, validating, and certifying reference standards is time-consuming and resource-intensive. matestlabs.com

Keeping analytical standards and methods updated with the latest scientific and technological advancements is an ongoing process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Nitrobenzoyl Varenicline, and how can purity be validated?

- Methodological Answer : The synthesis of this compound likely involves coupling 4-nitrobenzoyl chloride (a common acylating agent) to the primary amine group of varenicline. Reagents such as 4-nitrobenzoyl chloride (CAS 122-04-3) are commercially available for research use . Purity validation requires HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) and mass spectrometry (LC-MS) to confirm molecular weight and absence of side products. Reference standards from NIST or validated in-house libraries should be used for calibration .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the nitrobenzoyl group’s attachment to varenicline, particularly observing shifts in aromatic protons (δ 8.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm). Fourier-transform infrared spectroscopy (FTIR) can validate the presence of nitro (asymmetric stretching ~1520 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) groups. X-ray crystallography may resolve structural ambiguities if crystalline derivatives are obtainable .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with in vitro receptor binding assays using α4β2 nicotinic acetylcholine receptors (nAChRs), as varenicline is a partial agonist. Competitive radioligand displacement (e.g., [³H]-cytisine) can quantify binding affinity (Ki). Functional activity should be assessed via calcium flux assays in HEK-293 cells expressing human nAChRs. Dose-response curves (0.1 nM–10 µM) will determine EC₅₀ and efficacy relative to varenicline .

Advanced Research Questions

Q. How does the introduction of the 4-nitrobenzoyl group alter Varenicline’s pharmacokinetic and metabolic stability?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models: administer equimolar doses of varenicline and this compound orally/IV, then measure plasma/tissue concentrations via LC-MS/MS over 24–72 hours. Assess metabolic stability using liver microsomes (human/rat) to calculate intrinsic clearance. Nitro groups often reduce metabolic degradation but may increase toxicity; monitor for nitroreductase-mediated metabolite formation (e.g., amines) .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo efficacy outcomes for this compound?

- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For example:

- Perform permeability assays (Caco-2 monolayers) to assess intestinal absorption.

- Use knockout mouse models to isolate nAChR subtype contributions.

- Apply systems pharmacology modeling to integrate in vitro binding data with in vivo pharmacokinetic parameters .

Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?

- Methodological Answer : Follow OECD Test Guidelines:

- Persistence : Conduct aqueous photolysis (OECD 316) and biodegradation (OECD 301F) studies under simulated environmental conditions. Monitor degradation via HPLC-UV and identify metabolites using high-resolution MS.

- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Compare results to varenicline’s low bioaccumulation potential but high chronic toxicity .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting toxicity data between in silico predictions and experimental results for this compound?

- Methodological Answer : Reconcile discrepancies by:

- Validating in silico models (e.g., QSAR, molecular docking) with experimental data from Ames tests (OECD 471) and micronucleus assays (OECD 487).

- Investigating nitro group reduction pathways (e.g., nitroso intermediates) that may not be captured computationally. Cross-reference with ToxCast/Tox21 databases for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.